molecular formula C20H16O10P2 B1201871 Phenolphthalein diphosphate CAS No. 2090-82-6

Phenolphthalein diphosphate

Cat. No.: B1201871
CAS No.: 2090-82-6
M. Wt: 478.3 g/mol
InChI Key: WMDDNKROYKCDJC-UHFFFAOYSA-N
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Description

Phenolphthalein diphosphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two phosphonooxy groups attached to a benzofuranone core, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

The synthesis of Phenolphthalein diphosphate involves several steps, typically starting with the preparation of the benzofuranone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phosphonooxy groups are then introduced via phosphorylation reactions using reagents such as phosphorus oxychloride or phosphoric acid derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Phenolphthalein diphosphate undergoes various chemical reactions, including:

Scientific Research Applications

Phenolphthalein diphosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

When compared to similar compounds, Phenolphthalein diphosphate stands out due to its unique combination of structural features and functional groups. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its reactivity, applications, and potential for further research.

Properties

IUPAC Name

[4-[3-oxo-1-(4-phosphonooxyphenyl)-2-benzofuran-1-yl]phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O10P2/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27/h1-12H,(H2,22,23,24)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDDNKROYKCDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2090-82-6 (Parent), 2090-82-6 (tetra-hydrochloride salt), 69815-55-0 (tetra-potassium salt)
Record name Phenolphthalein diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6062171
Record name 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-
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Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090-82-6
Record name Phenolphthalein diphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2090-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenolphthalein diphosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-
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Record name 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-
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Record name Phenolphthalein phosphate
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Record name PHENOLPHTHALEIN PHOSPHATE
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